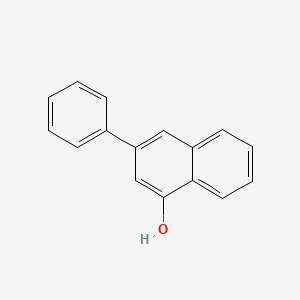

3-Phenylnaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylnaphthalen-1-ol is an organic compound with the CAS Number: 30069-65-9 . It has a molecular weight of 220.27 and its IUPAC name is 3-phenyl-1-naphthol . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-Bromo-1-hydroxynaphthalene and Phenylboronic acid . The reaction is terminated, the organic layer is separated and the aqueous layer is extracted twice with 1 L of toluene. The collected organic layer is concentrated under reduced pressure and recrystallized from toluene and methanol to obtain the product .Molecular Structure Analysis

The molecular formula of this compound is C16H12O . The InChI Code is 1S/C16H12O/c17-16-11-14 (12-6-2-1-3-7-12)10-13-8-4-5-9-15 (13)16/h1-11,17H .Physical And Chemical Properties Analysis

This compound has a melting point of 96-97.5 °C and a boiling point of 417.4±24.0 °C . Its density is predicted to be 1.176±0.06 g/cm3 .Scientific Research Applications

Antimicrobial Agent Synthesis

A study by Kottapalle & Shinde (2021) focused on synthesizing derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol. The compounds exhibited good antibacterial and antifungal activity, with certain derivatives showing activity comparable to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021).

Heat Transfer Fluids in Energy Applications

McFarlane et al. (2010) evaluated phenylnaphthalenes, including 1-phenylnaphthalene, for their suitability as heat transfer fluids in high-temperature energy applications. The study highlighted their low vapor pressure, high critical temperature, and resistance to thermal decomposition, which may make them suitable for applications up to 800 K (McFarlane et al., 2010).

Fluorescent Biomarkers

In a study by Magar, Edison, & Lee (2017), the synthesis of functionalized biarylols through Fe(OTf)3-catalyzed direct arylation of 1-diazonaphthalen-2(1H)-ones with arenes was achieved. The synthesized compounds, including 1-arylnaphthalen-2-ols, exhibited potential as fluorescent biomarkers for confocal imaging of clone cells (Magar et al., 2017).

Photophysics Research

Jockusch et al. (1997) investigated the photophysics of phosphine oxides using 1-phenylnaphthalene as a selective triplet quencher. The study provided insights into the α-cleavage and photochemical behaviors of these compounds, contributing to the understanding of their photophysical properties (Jockusch et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

3-phenylnaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPYOCUYNJWAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)